N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
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Description
Scientific Research Applications
Polymorphic Modifications and Diuretic Properties
Polymorphic modifications of a closely related 1H-pyrrolo[3,2,1-ij]quinoline derivative possessing strong diuretic properties have been identified, indicating potential applications in developing new hypertension remedies. This research reveals the significance of crystal packing and structural organization in the efficacy and stability of pharmaceutical compounds (Shishkina et al., 2018).
Antibacterial Activity
Research into quinoxaline sulfonamides, which share structural similarities with the queried compound, has explored their synthesis and evaluated their antibacterial activities. This highlights the potential of such compounds in addressing bacterial infections, providing a foundation for further antimicrobial studies (Alavi et al., 2017).
Hybrid Compounds with Pharmacological Activities
The development of sulfonamide-based hybrid compounds, incorporating quinoline and other pharmacologically active scaffolds, underscores the broad therapeutic potential of these derivatives. This includes applications in treating conditions ranging from bacterial infections to chronic diseases such as obesity and diabetes (Ghomashi et al., 2022).
Antineoplastic Potential
Novel pyrrolo-quinoline derivatives have been synthesized for their antineoplastic (anti-cancer) properties, especially targeting solid tumors. This research not only highlights the versatility of quinoline derivatives in drug design but also their potential application in cancer therapy (Ferlin et al., 2000).
Anti-inflammatory Agents
The synthesis and evaluation of quinoline sulfonamide derivatives for their anti-inflammatory activities demonstrate the potential of these compounds in developing non-steroidal, anti-inflammatory drugs. This area of research offers insights into designing new therapeutic agents for treating inflammation-related conditions (Bano et al., 2020).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O4S/c1-25-16-4-3-13(19)10-15(16)20-26(23,24)14-8-11-2-5-17(22)21-7-6-12(9-14)18(11)21/h3-4,8-10,20H,2,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWUEAOBEBJHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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